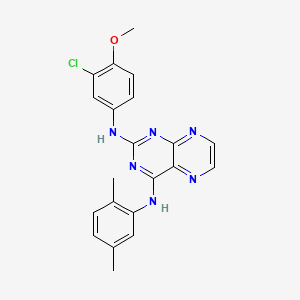

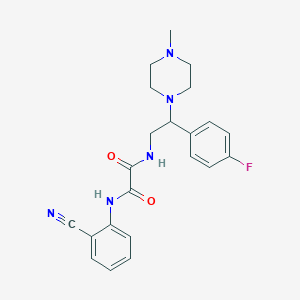

![molecular formula C15H14ClNO3S3 B2692605 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide CAS No. 2034355-43-4](/img/structure/B2692605.png)

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis

The solid-state structure of some benzothiophene derivatives has been determined by single-crystal X-ray diffraction . The structures often involve π–π* transitions involving the benzothiophene moieties .Chemical Reactions Analysis

Benzothiophene derivatives often display major absorption bands that are assigned to π–π* transitions involving the benzothiophene moieties . The substitution of N or S in ancillary ligand can lead to a marked bathochromic shift of absorption and emission wavelengths .Physical and Chemical Properties Analysis

Benzothiophene derivatives often exhibit unique photophysical properties . For example, they can exhibit photoluminescence emissions under certain conditions .Aplicaciones Científicas De Investigación

Topical Inhibitors for Glaucoma Treatment

Sulfonamide derivatives, including those related to the benzo[b]thiophene class, have been investigated for their potential as topical inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. Graham et al. (1989) described the synthesis and ocular hypotensive activity of various benzo[b]thiophene-2-sulfonamide derivatives, highlighting their efficacy in lowering intraocular pressure, a key factor in glaucoma management (Graham et al., 1989).

Antitumor and Antibacterial Agents

Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing significant in vitro activity against human tumor cell lines and antibacterial activity. This research suggests the potential of these compounds, including sulfonamide derivatives, in developing new antitumor and antibacterial drugs (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial Activity

Krátký et al. (2012) explored novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds for their antimicrobial activity. They reported significant efficacy against various microbial strains, highlighting the potential use of these compounds in addressing antibiotic resistance (Krátký et al., 2012).

Transition Metal Complexes and Biological Properties

Chohan, Shad, and Nasim (2009) synthesized sulfonamide-derived compounds and their transition metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activity. This research underlines the versatility of sulfonamide derivatives in developing compounds with potential biological applications (Chohan, Shad, & Nasim, 2009).

Solubilization and Partitioning Studies

Saeed et al. (2017) conducted a study on the solubilization and partitioning of thiophene derivatives by micellar solutions of anionic surfactants. This research provides insight into the physicochemical interactions of thiophene sulfonamide derivatives, which could be relevant for their formulation and delivery in various applications (Saeed et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzothiophene derivatives continue to be a subject of research due to their potential biological activities and their roles in the discovery and development of new drug candidates . Future research may focus on the synthesis of new benzothiophene derivatives, the exploration of their biological activities, and the development of new drugs based on these compounds .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S3/c1-15(18,12-8-10-4-2-3-5-11(10)21-12)9-17-23(19,20)14-7-6-13(16)22-14/h2-8,17-18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJHBCDFVKQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

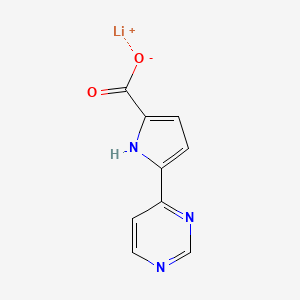

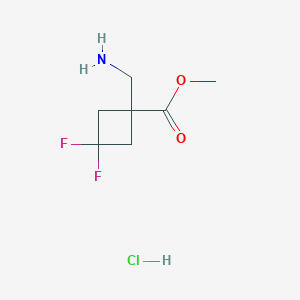

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

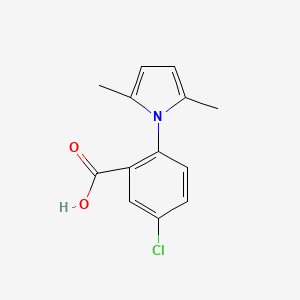

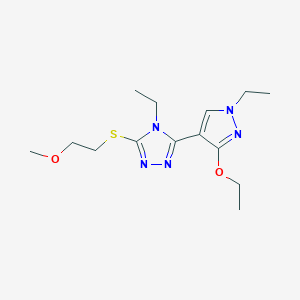

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

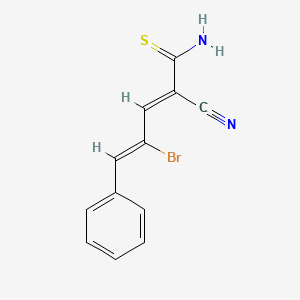

![6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

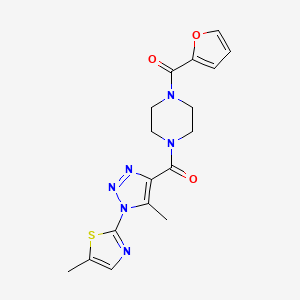

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2692532.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)